5-Phenyl-1,2,3-thiadiazole

Übersicht

Beschreibung

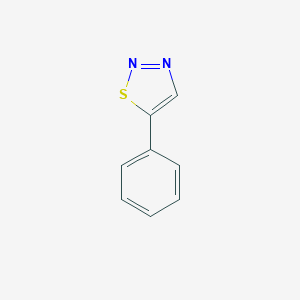

5-Phenyl-1,2,3-thiadiazole is a heterocyclic compound featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a phenyl group substituted at position 4. This scaffold is notable for its synthetic versatility and diverse applications in medicinal chemistry and materials science. Its reactivity, particularly in lithiation reactions, has been extensively studied. For example, lithiation of 4-phenyl-1,2,3-thiadiazole at position 5 using LDA or butyllithium enables functionalization for further derivatization . Additionally, derivatives like 4-phenyl-5-methyl-1,2,3-thiadiazole demonstrate selective inhibition of cytochrome P450 enzymes (CYP2B4 and CYP2E1), highlighting its biological relevance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5-Phenyl-1,2,3-thiadiazole derivatives have shown promising anticancer properties. Various studies have demonstrated their efficacy against different cancer cell lines:

- Mechanism of Action : Thiadiazole derivatives often induce apoptosis and inhibit cell proliferation through various pathways. For instance, compounds such as bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been reported to decrease the viability of human Burkitt lymphoma cells and reduce tumor growth in xenograft models .

- Case Studies : A study highlighted the activity of N-(4-acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (K858), which showed reduced tumor growth in ovarian cancer models without significant toxicity .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

- Antibacterial and Antifungal Activity : Thiadiazole derivatives have exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .

- Fungicidal Effects : A series of 1,3,4-thiadiazole derivatives showed fungicidal activity against Phytophthora infestans, a pathogen responsible for potato blight. The study indicated that certain compounds could disrupt cell wall synthesis in fungi .

Agricultural Applications

Agrochemicals

The fungicidal properties of this compound make it a candidate for agricultural applications:

- Development of Fungicides : Research has focused on synthesizing novel thiadiazole derivatives that can serve as effective fungicides. The compounds synthesized under microwave irradiation displayed significant bioactivity against various fungal strains .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential in enhancing material properties:

- Conductive Polymers : Thiadiazole-containing polymers have been studied for their electrical conductivity and thermal stability. These materials are being considered for applications in organic electronics and sensors.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Anticancer | Various cancer cell lines | Induced apoptosis; reduced proliferation |

| Antimicrobial | S. aureus, E. coli, fungal strains | Significant antibacterial and antifungal effects |

| Fungicidal | P. infestans | Disruption of cell wall synthesis |

Wirkmechanismus

The mechanism of action of 5-Phenyl-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and chemical properties of 1,2,3-thiadiazoles are highly dependent on substitution patterns. Key analogs include:

Key Observations :

- Positional Effects : Substitution at C4 vs. C5 significantly alters reactivity. For example, 4-phenyl derivatives undergo ring cleavage under lithiation, whereas 5-phenyl derivatives form stable lithiated intermediates .

- Bioactivity : The 4-methyl substituent in 4-phenyl-5-methyl-1,2,3-thiadiazole enhances CYP inhibition compared to unsubstituted analogs .

Physicochemical Properties

DFT calculations on 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives highlight the impact of substituents on electronic properties:

| Dye | HOMO (eV) | LUMO (eV) | Band Gap (eV) | LHE |

|---|---|---|---|---|

| POT | -6.12 | -2.29 | 3.83 | 0.92 |

| Dye 1 | -5.98 | -2.45 | 3.53 | 0.95 |

Thiadiazoles, with their sulfur atom, typically exhibit higher electron-withdrawing capacity than oxadiazoles, but their narrower band gaps may limit photovoltaic applications .

Biologische Aktivität

5-Phenyl-1,2,3-thiadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and various applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is with a molecular weight of 162.21 g/mol. The presence of the phenyl group enhances its lipophilicity, which is crucial for biological activity.

Biological Activities

The biological activities of this compound derivatives have been extensively studied. The following table summarizes the key activities reported in the literature:

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study showed that derivatives of this compound were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in several cancer cell lines. One notable study reported that compounds derived from this scaffold exhibited cytotoxic effects on HeLa cells with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

3. Anticonvulsant Effects

The anticonvulsant properties of this compound have been linked to its ability to enhance GABAergic transmission. A specific derivative was tested in animal models and showed a significant reduction in seizure frequency compared to controls . The compound's efficacy was attributed to its interaction with GABA receptors.

4. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In a recent study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from thiosemicarbazides or thioketones. Various methods have been developed:

Q & A

Q. What are the standard synthetic protocols for preparing 5-phenyl-1,2,3-thiadiazole derivatives?

Level: Basic

Methodological Answer:

The synthesis of this compound derivatives typically involves cyclization and functionalization reactions. For instance, 5-phenyl-1,3-thiazole-4-sulfonyl chloride can be synthesized via the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination . Another common approach involves refluxing intermediates in glacial acetic acid with reagents like 2,5-dimethoxytetrahydrofuran, followed by basification and recrystallization (e.g., ethanol) to obtain derivatives such as 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles . Copper-catalyzed cross-coupling reactions at controlled temperatures (~70°C) are also effective for introducing substituents like cyclohexylsulfanyl groups .

Q. How can reaction conditions be optimized to improve yields in thiadiazole synthesis?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Catalyst Selection : Copper catalysts enhance coupling efficiency in cross-coupling reactions, reducing side products .

- Solvent and Temperature Control : Refluxing in glacial acetic acid at 100–120°C improves reaction kinetics for cyclization steps .

- Oxidative Chlorination : Using reagents like SOCl₂ or PCl₃ under inert atmospheres increases sulfonyl chloride yields .

- Purification Techniques : Recrystallization in ethanol or methanol ensures high-purity products, critical for biological testing .

Q. What analytical techniques are used to confirm the structure and purity of this compound derivatives?

Level: Basic

Methodological Answer:

Key techniques include:

- Spectroscopy : NMR (¹H and ¹³C) and IR verify functional groups and substituent positions . For example, ¹H NMR of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidines confirms alkyl chain integration .

- X-ray Crystallography : Resolves molecular geometry, as seen in 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, where planar thiadiazole rings and fluorine interactions are characterized .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios to confirm purity (>95%) .

Q. What strategies enhance the biological activity of thiadiazole derivatives in drug discovery?

Level: Advanced

Methodological Answer:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -F, -Br) or lipophilic moieties (e.g., cyclohexyl) improves cellular permeability and target binding. For example, 5-phenyl-1,3-thiazole-4-sulfonamides with fluorophenyl groups show enhanced antitumor activity across 60 cancer cell lines .

- Structure-Activity Relationship (SAR) Studies : Systematic variation of aryl groups (e.g., 4-methylphenyl vs. 4-methoxyphenyl) identifies pharmacophores critical for inhibiting enzymes like Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) .

- Biological Screening : In vitro assays (e.g., MIC for antimicrobial activity) guide lead optimization. Derivatives like 5-phenylamino-1,3,4-thiadiazole-triazole hybrids demonstrate potent antifungal activity .

Q. How do computational methods aid in designing thiadiazole-based inhibitors?

Level: Advanced

Methodological Answer:

- Molecular Docking : Predicts binding modes to targets like glycosidases or tyrosine phosphatases. For instance, docking studies of 5-phenyl-1,3,4-thiadiazole derivatives into SHP1’s active site reveal hydrogen bonding with Arg-43 and hydrophobic interactions with Phe-41 .

- Dynamic Simulations : MD simulations assess stability of ligand-protein complexes over time, validating docking predictions .

- QSAR Modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .

Q. How are noncovalent interactions exploited in crystal engineering of thiadiazole derivatives?

Level: Advanced

Methodological Answer:

- CH⋯N and CH⋯π Interactions : Stabilize crystal packing in 1,3,4-oxadiazole derivatives, as shown in X-ray structures where tert-butyl groups engage in van der Waals contacts .

- Hydrogen Bonding Networks : In 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, N-H⋯N hydrogen bonds form 2D sheets, influencing material properties like solubility .

Q. What are the common pitfalls in synthesizing thiadiazole derivatives, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Side Reactions : Oxidative dimerization can occur during sulfonamide formation. Mitigation: Use anhydrous conditions and antioxidants like BHT .

- Low Yields in Cyclization : Incomplete ring closure due to steric hindrance. Solution: Optimize Lewis acid catalysts (e.g., ZnCl₂) and reaction time .

- Purification Challenges : Hydrophobic byproducts contaminating final products. Mitigation: Gradient column chromatography with hexane/ethyl acetate .

Eigenschaften

IUPAC Name |

5-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVVTVVBOYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171254 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-29-8 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.